6-Prenylapigenin

Übersicht

Beschreibung

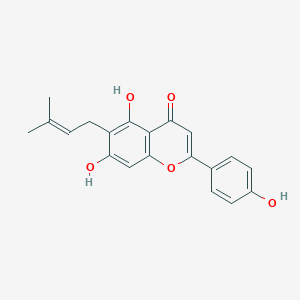

6-Prenylapigenin, also known as 6-Prenyl-4’,5,7-trihydroxyflavone, is a biologically active flavonoid. It is known for its anti-tumor activity and antiangiogenic properties. This compound exerts cytotoxicity against various cancer cells, including leukemia and solid tumors .

Wirkmechanismus

Target of Action

6-Prenylapigenin is a biologically active flavonoid that exhibits anti-tumor activity and antiangiogenic properties . It exerts cytotoxicity against various cancer cells, including leukemia and solid cancer cells .

Mode of Action

It is known to exert cytotoxicity against cancer cells . This suggests that it may interact with cellular targets that are crucial for the survival and proliferation of cancer cells.

Biochemical Pathways

Given its cytotoxic effects on cancer cells, it is likely that it interferes with pathways essential for cell proliferation and survival .

Result of Action

This compound exerts cytotoxic effects against cancer cells . This suggests that it may induce cell death or inhibit cell proliferation in these cells.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity

: Kuete V, et al. Cytotoxicity and mode of action of four naturally occuring flavonoids from the genus Dorstenia: gancaonin Q, 4-droxylonchocarpin, this compound, and 6,8-diprenyleriodictyol. Planta Med. 2011 Dec;77 (18):1984-9. : this compound is a biologically active flavonoid with anti-tumor activity and antiangiogenic properties. This compound exerts cytotoxicity against cancer cells, such as leukemia and solid cancer cells.

Biochemische Analyse

Biochemical Properties

6-Prenylapigenin interacts with various biomolecules in biochemical reactions. It is known to exert cytotoxicity against cancer cells, indicating potential interactions with enzymes and proteins involved in cell proliferation and survival

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It exerts cytotoxicity against cancer cells, such as leukemia and solid cancer cells This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert cytotoxicity against cancer cells , suggesting it may interact with biomolecules at the molecular level, potentially through binding interactions, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Prenylapigenin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the prenylation of apigenin, a naturally occurring flavonoid, using prenyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from plant sources such as Dorstenia and Polygonum species. The extraction process includes solvent extraction, followed by purification steps like column chromatography to isolate the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Prenylapigenin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides and bases like sodium hydroxide are employed.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Wissenschaftliche Forschungsanwendungen

6-Prenylapigenin has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other biologically active flavonoids.

Biology: Studies have shown its potential as an anti-inflammatory and anticholinesterase agent.

Medicine: Its anti-tumor and antiangiogenic properties make it a candidate for cancer therapy research.

Industry: It is explored for its potential use in cosmetic products due to its skin-whitening properties.

Vergleich Mit ähnlichen Verbindungen

Isobavachalcone: Another flavonoid with anti-inflammatory and anti-tumor properties.

6,8-Diprenyleriodictyol: Known for its antioxidant and anti-inflammatory activities.

4-Hydroxylonchocarpin: Exhibits cytotoxicity against cancer cells.

Uniqueness of 6-Prenylapigenin: this compound stands out due to its potent anti-tumor and antiangiogenic properties, making it a promising candidate for cancer therapy. Its ability to inhibit multiple pathways involved in inflammation and cancer progression highlights its therapeutic potential .

Eigenschaften

IUPAC Name |

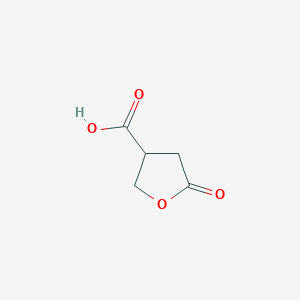

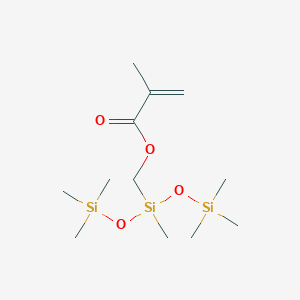

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9-10,21-22,24H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDRSTHNWHVTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential mechanisms of action of 6-Prenylapigenin?

A1: this compound has demonstrated activity against various targets, including:

- Tyrosinase Inhibition: In vitro studies suggest that this compound, along with other prenylated polyphenols, exhibit potent inhibitory activity on melanin formation in B16 melanoma cells. This inhibitory effect is attributed to the presence of the 4-substituted resorcinol moiety in its structure. []

- Antioxidant Activity: Research indicates that this compound possesses antioxidant properties. [] This activity may be related to its ability to scavenge free radicals, although further investigation is needed to confirm this mechanism. []

- Antibacterial Activity: Studies have shown that this compound, along with other flavonoids, exhibits significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains. This activity is attributed to its ability to depolarize the bacterial cell membrane, leading to the inhibition of DNA, RNA, and protein synthesis. []

Q2: What is the molecular structure of this compound?

A2: this compound is a prenylated flavonoid. While the provided abstracts do not explicitly detail its spectroscopic data, its structure consists of an apigenin backbone with a prenyl group attached to the 6-position.

Q3: How does the structure of this compound influence its activity?

A3: The presence of the prenyl group in this compound appears to significantly influence its biological activity:

- Enhanced Anti-melanogenic Activity: Compared to non-isoprenoid substituted polyphenols, the introduction of the isoprenoid (prenyl) moiety in this compound enhances its inhibitory activity on melanin production. []

- Antibacterial Activity: The prenyl group, along with other structural features, contributes to the antibacterial activity of this compound by facilitating interactions with the bacterial cell membrane. []

Q4: What is known about the toxicity of this compound?

A4:

- In vitro Toxicity: While this compound demonstrates cytotoxic activity against several cancer cell lines, it does not exhibit significant toxicity towards normal hepatocytes (AML12 cells) at concentrations up to 20 µg/mL. []

- In vivo Toxicity: In silkworm larvae models, this compound did not show significant toxic effects at doses up to 625 μg/g of body weight. []

Q5: Has this compound been tested in any clinical trials?

A5: The provided abstracts do not mention any clinical trials involving this compound. Further research, including preclinical studies and clinical trials, is needed to fully evaluate its safety and efficacy in humans.

Q6: What are the potential applications of this compound based on the current research?

A6: Based on the available research, this compound shows potential for applications in various fields:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate)](/img/structure/B106257.png)